molecular formula C8H10N6 B14169832 2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine CAS No. 52197-21-4

2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine

Cat. No.: B14169832
CAS No.: 52197-21-4
M. Wt: 190.21 g/mol
InChI Key: PEGDWZSJRLDGOV-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine is a heterocyclic compound with the molecular formula C8H10N6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridazine with methylating agents to introduce the dimethyl groups at the 2 and 3 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrazine: Similar in structure but lacks the pyridazine ring.

    5,8-Dichloropyrazino[2,3-d]pyridazine: Similar core structure with different substituents.

    Pyrazino[2,3-d]pyridazine: The parent compound without the dimethyl groups.

Uniqueness

2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

52197-21-4

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

2,3-dimethylpyrazino[2,3-d]pyridazine-5,8-diamine

InChI

InChI=1S/C8H10N6/c1-3-4(2)12-6-5(11-3)7(9)13-14-8(6)10/h1-2H3,(H2,9,13)(H2,10,14)

InChI Key

PEGDWZSJRLDGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NN=C2N)N)C

Origin of Product

United States

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